molecular formula C12H10ClFN2O2 B12932006 Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12932006
M. Wt: 268.67 g/mol
InChI Key: WPYJHEONAPXPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro group at the 4-position, a fluorophenyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazoline derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:

    (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: This compound is used as an intermediate in the synthesis of zolazepam, a tranquilizer.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their potential as CDK2 inhibitors in cancer treatment.

Properties

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

ethyl 4-chloro-1-(2-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)11-8(13)7-16(15-11)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3

InChI Key

WPYJHEONAPXPTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.